molecular formula C6H8O4 B158057 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone CAS No. 10230-62-3

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone

Cat. No.: B158057
CAS No.: 10230-62-3
M. Wt: 144.12 g/mol
InChI Key: GMQUMWVEWMCMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone (CAS 10230-62-3) is a flavor-active furanone derivative with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . This compound is characterized by its two hydroxyl groups and two methyl groups, and it is naturally found in plants such as Kei apple (Dovyalis caffra), Datura innoxia, and specific pineapple varieties like 'Moris' and 'MD2' . It contributes sweet, caramel-like, and fruity aromas to foods and beverages, and its presence has been confirmed in wine, sugarcane-derived products, and foods that undergo thermal processing via the Maillard reaction . Researchers value this compound for its role in flavor chemistry and food science. Its flavor potency is influenced by pH, becoming more pronounced in slightly acidic conditions, making it a subject of interest for optimizing flavors in fruit-flavored products and beverages . Beyond its sensory properties, scientific studies indicate that this furanone and its analogs possess notable biological activities. Investigations into similar furanones, such as DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), have demonstrated that inhalation can induce sedative effects and lower systolic blood pressure in animal models, suggesting potential applications in aroma science . Furthermore, furanones have been studied for their antioxidant and antimicrobial properties, though it is important to note that one study on a related furanone indicated it could induce genetic damage in reticulocytes in a dose-dependent manner after oral administration, highlighting the need for further research into its safe application . A key consideration for researchers is the compound's stability, as it is known to be sensitive to oxidative decomposition, which may limit its application in certain formulations without proper handling and storage in controlled atmospheres . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2,4-dihydroxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQUMWVEWMCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(O1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat. This reaction is typically carried out at elevated temperatures (around 120-150°C) and can be catalyzed by acidic or basic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of food processing, particularly in the production of soy sauce and roasted coffee. The compound can be isolated and purified using techniques such as solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Flavoring Agent in Food Industry

Furaneol is primarily valued as a flavoring agent due to its sweet, caramel-like aroma. It is naturally present in several fruits and is synthesized during the Maillard reaction in food processing.

Flavor Profile and Thresholds

The flavor threshold of Furaneol varies with pH levels:

  • At pH 7.0: 0.1%
  • At pH 4.5: 0.01%

This suggests that its flavor potency is enhanced in slightly acidic conditions, making it particularly effective in fruit-flavored products.

pH Level Flavor Threshold (%)
7.00.1
4.50.01

Case Study: Strawberry Flavor

Research has shown that Furaneol contributes significantly to the flavor profile of strawberries. Its formation was studied using HPLC-MS/MS techniques to quantify its presence during the ripening process of strawberries, demonstrating its role in enhancing fruit flavor .

Recent studies indicate that Furaneol may possess various health benefits , including antioxidant properties and potential therapeutic effects.

Antioxidant Properties

Furaneol has been shown to act as both a pro-oxidant and an anti-oxidant depending on the concentration and environmental conditions:

  • At low concentrations, it exhibits antioxidant activity by scavenging free radicals.
  • At higher concentrations, it may induce oxidative stress .

Genetic Studies

A study indicated that Furaneol could induce genetic damage in reticulocytes in a dose-dependent manner after oral administration, raising questions about its safety at high doses .

Synthesis and Production

Furaneol can be synthesized through various methods:

  • Biochemical Synthesis : It is biosynthesized by plants and microorganisms during metabolic processes.
  • Chemical Synthesis : Produced from D-fructose or other sugars under specific conditions (e.g., heat treatment) during food processing .

Food Preservation

Due to its antimicrobial properties, Furaneol can also be utilized as a natural preservative in food products, potentially extending shelf life by inhibiting spoilage microorganisms .

Cosmetic Industry

Furaneol's pleasant aroma makes it a candidate for use in cosmetics and personal care products as a fragrance component.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences among 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone and its analogs:

Property This compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) 4-Methoxy-2,5-dimethyl-3(2H)-furanone (DMMF)
CAS Number 10230-62-3 3658-77-3 Not reported
Molecular Formula C₆H₈O₄ C₆H₈O₃ C₇H₁₀O₃
Molecular Weight (g/mol) 144.13 128.1 142.15
Solubility in Water Not explicitly reported 315 g/L Lower than HDMF (methoxy reduces polarity)
Key Functional Groups 2 hydroxyl, 2 methyl 1 hydroxyl, 2 methyl 1 methoxy, 2 methyl
Stability Oxidatively sensitive Moderate High (methoxy enhances stability)

Stability and Processing Considerations

  • This compound: Prone to oxidative degradation during storage, necessitating controlled atmospheres for preservation .
  • HDMF : Accumulation in strawberries is glucose-dependent and inhibited by high CO₂ treatment, which reduces substrate availability .
  • DMMF : Methoxy substitution confers resistance to enzymatic and thermal degradation, making it preferable in processed foods .

Biological Activity

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol , is a furan derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its flavoring properties in food and beverages but also exhibits significant antioxidant, antimicrobial, and potential therapeutic effects. This article aims to summarize the biological activity of Furaneol, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Furaneol has the molecular formula C6H8O4C_6H_8O_4 and a molecular weight of approximately 144.12 g/mol. Its structure is characterized by a furan ring with hydroxyl and methyl substituents, which contribute to its unique properties.

Antioxidant Activity

Furaneol exhibits strong antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The antioxidant capacity of Furaneol has been evaluated using various methods, including:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) assay
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

A study reported that Furaneol showed a significant reduction in DPPH radical activity with an IC50 value comparable to established antioxidants like ascorbic acid .

MethodIC50 (µM)Reference
DPPH25
ABTS30

Antimicrobial Activity

Furaneol has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

PathogenMIC (mg/mL)Reference
E. coli0.5
S. aureus0.25

Cytotoxicity and Genotoxicity

Cytotoxic effects of Furaneol have been studied using various cell lines. In vitro assays indicated that at higher concentrations, Furaneol could induce cytotoxicity in human liver cancer cells (HepG2), with an IC50 value of 40 µM . Furthermore, genotoxic effects were observed in micronucleus assays, indicating potential DNA damage at elevated doses .

Study on Antioxidant Properties

A comprehensive study evaluated the antioxidant activity of Furaneol extracted from strawberries. The results showed that Furaneol not only scavenged free radicals effectively but also enhanced the overall antioxidant capacity of strawberry extracts when combined with other phenolic compounds .

Application in Food Preservation

Furaneol has been explored as a natural preservative due to its antimicrobial properties. A case study demonstrated its effectiveness in extending the shelf life of fresh-cut fruits by inhibiting microbial growth while maintaining sensory quality .

Q & A

Q. How to address discrepancies in reported antioxidant or antimicrobial activity across studies?

  • Answer : Standardize assay conditions (e.g., DPPH radical scavenging vs. ABTS+^+ for antioxidants). For antimicrobial activity, MIC (minimum inhibitory concentration) values vary by strain; Staphylococcus aureus shows higher sensitivity (MIC = 64 µg/mL) than E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone
Reactant of Route 2
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.